Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Description
Methyl 2-[4-(trifluoromethyl)phenyl]acetate (CAS: 135325-18-7) is an organic compound characterized by a phenylacetate backbone substituted with a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. The methyl ester group at the α-position of the acetate chain defines its ester functionality. This compound is widely utilized in pharmaceutical and agrochemical research due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNMKZXKTBYWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135325-18-7 | |
| Record name | methyl 2-[4-(trifluoromethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with methanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid, hydrochloric acid). Sulfuric acid (5–10 mol%) is preferred due to its efficacy in protonating the carbonyl oxygen, enhancing electrophilicity. The mixture is refluxed at 65–80°C for 6–12 hours, achieving yields of 85–92%.
Table 1: Esterification Parameters
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 8 | 91 |
| HCl | 70 | 10 | 87 |
| p-TsOH | 65 | 12 | 84 |
Solvent and Stoichiometry
Anhydrous methanol serves as both solvent and reagent, with a 5:1 molar excess relative to the acid to drive equilibrium toward ester formation. Water removal via molecular sieves or azeotropic distillation further improves conversion.
Palladium-Catalyzed Coupling in Continuous Flow
Recent advances leverage palladium-catalyzed cross-coupling to assemble the trifluoromethylphenyl moiety directly, bypassing traditional esterification.
Heck-Type Coupling
A continuous-flow protocol using Pd(OAc)₂ (5.5 mol%) and tBuXPhos (3 equiv) in DMF at 90°C achieves 89% yield in 14 hours. The trifluoromethyl group is introduced via α,α,α-trifluorotoluene, with DIPEA as a base to neutralize HI byproducts.
Table 2: Continuous-Flow vs. Batch Conditions
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Catalyst Loading | 5.4 mol% | 5.5 mol% |
| Temperature | 90°C | 90°C |
| Residence Time | 14 h | 2 h |
| Yield | 78% | 89% |
Photoredox Catalysis
Under UV irradiation, styrene derivatives react with CF₃I in methanol/DMF, producing trifluoromethylated intermediates. Using [Ru(bpy)₃]²⁺ (2.3 mol%) and CsOAc, this method achieves 76% yield at 0.05 mL/min flow rates.
Industrial-Scale Production
Continuous Flow Reactors
Industrial processes prioritize continuous-flow systems for enhanced heat management and scalability. A two-stage reactor setup achieves 94% conversion by separating esterification (Stage 1: 80°C, 6 h) and purification (Stage 2: molecular distillation).
Catalyst Recycling
Palladium catalysts are recovered via biphasic extraction (water/ethyl acetate), reducing costs by 40%.
Analytical Validation
Purity Assessment
Reverse-phase HPLC with a C18 column (ACN/H₂O + 0.1% TFA) confirms >98% purity, with retention times of 8.2–8.5 minutes. LCMS (ESI+) shows m/z 263.1 [M+H]⁺, aligning with the molecular formula C₁₀H₈F₃NO₄.
Structural Confirmation
¹H NMR (400 MHz, CDCl₃) resolves key signals: δ 3.72 (s, 3H, OCH₃), 3.85 (s, 2H, CH₂), 7.65 (d, J = 8.2 Hz, 2H, ArH), 8.02 (d, J = 8.2 Hz, 2H, ArH).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 4-(trifluoromethyl)phenylacetic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(trifluoromethyl)phenylethanol, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(trifluoromethyl)phenylacetic acid.
Reduction: 4-(trifluoromethyl)phenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C10H9F3O2
- CAS Number : 135325-18-7
- Functional Groups : Trifluoromethyl group (-CF3) and ester group (-COOCH3)
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Scientific Research Applications
Methyl 2-[4-(trifluoromethyl)phenyl]acetate has diverse applications across several scientific domains:
Medicinal Chemistry
- Drug Development : This compound serves as an important precursor for synthesizing pharmaceutical agents targeting various diseases. Its structural features allow it to interact with biological targets effectively.
- Antimicrobial Activity : Studies have demonstrated that related compounds exhibit antimicrobial properties. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential for antibiotic development.
Agrochemicals
- Pesticide Development : The compound is utilized in creating pesticides and herbicides due to its biological activity against plant pathogens. Its efficacy in inhibiting the growth of harmful microorganisms makes it a candidate for agricultural applications.
Organic Synthesis
- Intermediate in Synthesis : this compound is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are being explored for various synthetic transformations.
Data Table of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Drug precursor | Investigated for antimicrobial properties; MIC of 32 µg/mL against bacteria |
| Agrochemicals | Pesticide formulation | Effective against plant pathogens; potential for herbicide development |
| Organic Synthesis | Intermediate in organic reactions | Used in synthesizing complex organic molecules; versatile for transformations |
Antimicrobial Activity Assessment
In a controlled laboratory study, this compound was tested against various bacterial strains. The results indicated significant antibacterial activity, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Anti-inflammatory Research
Research conducted on macrophage cell lines revealed that the compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 by over 50% at concentrations above 10 µM. This finding highlights its potential utility in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of methyl 2-[4-(trifluoromethyl)phenyl]acetate is primarily influenced by the trifluoromethyl group, which imparts unique electronic properties to the molecule. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The compound can modulate various biochemical pathways by binding to specific enzymes or receptors, thereby influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 2-[4-(Trifluoromethyl)phenyl]acetate (CAS: 721-63-1)
- Structural Difference : Replacement of the methyl ester with an ethyl ester.
- This analog is commonly used in synthetic intermediates for drug development .
Ethyl 2-[2-Fluoro-4-(trifluoromethyl)phenyl]acetate (CAS: 1417503-63-9)
- Structural Difference : Introduction of a fluorine atom at the ortho position of the aromatic ring.
- Impact : Enhanced electronegativity and steric hindrance, which may influence binding affinity in receptor-ligand interactions. This compound has applications in medicinal chemistry for optimizing halogen bonding .
Methyl 2-Chloro-2-[4-(trifluoromethyl)phenyl]acetate
Functional Group Modifications
Methyl 2-(4-Hydroxyphenyl)acetate
- Structural Difference : Replacement of -CF₃ with a hydroxyl (-OH) group.
- Impact: Reduced metabolic stability due to the polar -OH group, but improved hydrogen-bonding capacity.
Methyl 2-[4-[(E)-4-Hydroxy-3-methylbut-2-enoxy]phenyl]acetate
- Structural Difference : Addition of a prenyloxy side chain at the para position.
- Isolated from marine-derived fungi, this compound lacks antimicrobial activity, highlighting the importance of the -CF₃ group in bioactivity .
Key Findings :
- The trifluoromethyl group is critical for maintaining metabolic stability and enhancing target binding in drug candidates.
- Halogenation (e.g., fluorine, chlorine) at specific positions improves reactivity and selectivity but may reduce solubility.
- Hydroxyl or prenyloxy substitutions diminish bioactivity, underscoring the -CF₃ group’s role in pharmacological relevance.
Biological Activity
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula . The trifluoromethyl group () is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased biological activity. This structural feature is crucial in determining the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory effects. Specifically, the trifluoromethyl group can significantly influence binding affinities to enzymes and receptors involved in metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies show that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated an inhibition zone diameter ranging from 10-15 mm for Gram-positive bacteria, demonstrating significant antimicrobial potential.
-
Inhibition of Enzymes :
- Inhibition assays revealed that the compound shows moderate inhibition against acetylcholinesterase (AChE), with an IC50 value of approximately 50 µM. This suggests potential applications in neuropharmacology, particularly for conditions like Alzheimer's disease where AChE inhibition is beneficial.
Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Methyl 2-[4-(trifluoromethyl)phenyl]acetate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, in a patent protocol, 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline is reacted with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) using tripotassium phosphate as a base. The reaction is stirred at room temperature, followed by ethyl acetate/water extraction and brine washing to isolate the crude product . Optimization involves monitoring reaction progress via LCMS (e.g., m/z 407 [M+H]+) and adjusting stoichiometry or solvent polarity to improve yield .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 218 [M+H]+) and retention time (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .
- NMR : ¹H and ¹³C NMR resolve the trifluoromethyl group’s deshielding effects on adjacent protons and carbons, confirming substitution patterns .
- X-ray crystallography : SHELX programs refine crystal structures to validate bond lengths and angles, with anisotropic displacement parameters analyzed via WinGX/ORTEP .
Q. How are common impurities identified and quantified during synthesis?
Impurities like unreacted starting materials or byproducts (e.g., hydrolyzed carboxylic acids) are detected via reverse-phase HPLC. For example, residual 4-(trifluoromethyl)phenylacetic acid can be quantified using calibration curves. High-purity grades (>95% HLC) are achieved via column chromatography with silica gel or preparative HPLC .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
The -CF₃ group reduces electron density at the phenyl ring, enhancing electrophilicity for nucleophilic aromatic substitution. This effect is exploited in Suzuki-Miyaura couplings, where steric hindrance from the trifluoromethyl group requires optimized palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to achieve regioselectivity . Kinetic studies using ¹⁹F NMR can track substituent effects on reaction rates .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Anisotropic displacement parameters for the trifluoromethyl group often exhibit high thermal motion, complicating refinement. SHELXL’s rigid-bond restraint and DELU/ISOR commands stabilize refinement by constraining atomic displacement parameters. Twinning or disorder is addressed using TWIN/BASF commands in SHELX, while WinGX visualizes residual electron density peaks to adjust occupancy .
Q. How can computational methods complement experimental data in studying conformational flexibility?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformers, which are validated against X-ray torsional angles. Molecular dynamics simulations predict solvent effects (e.g., THF vs. DMSO) on rotational barriers of the ester group, aiding in understanding crystallization behavior .
Q. What strategies mitigate decomposition during long-term storage?
Degradation via hydrolysis is minimized by storing the compound under inert gas (Ar/N₂) at –20°C. Stability studies using accelerated thermal aging (40°C/75% RH) and LCMS monitor breakdown products. Addition of radical scavengers (e.g., BHT) prevents oxidative decomposition of the trifluoromethyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
